3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Catalog No.
S3317244
CAS No.
342638-54-4
M.F
C36H24N2
M. Wt
484.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Problem: The common 4,4'-isomer CBP fails as a host for blue phosphorescent OLEDs, causing severe efficiency roll-off due to low T1. Solution: mCBP (3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl) features a meta-linked biphenyl core, achieving T1≈2.8 eV. This confines triplet excitons on the emitter, eliminating back energy transfer.

  • >2× higher external quantum efficiency in FIrpic devices vs. CBP
  • Functions as effective exciton-blocking layer
  • Consistent high purity for reproducible device fabrication

CAS Number

342638-54-4

Product Name

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

IUPAC Name

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole

Molecular Formula

C36H24N2

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H

InChI Key

NSXJEEMTGWMJPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

The exact mass of the compound 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

mCBP, 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, 3,3'-Bis(9H-carbazol-9-yl)-1,1'-biphenyl, 3,3'-Bis(carbazol-9-yl)biphenyl, 3,3'-Bis(N-carbazolyl)biphenyl

Purity

≥98%

Package Size

500 mg, 1 g

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, commonly known as mCBP, is a carbazole-based, wide-bandgap semiconductor material primarily utilized as a host in organic light-emitting diodes (OLEDs) and as a hole-transporting material in perovskite solar cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhGO5XkeHATQ0J4vD3CR87YUbFSkJB0rwd5SZ1HkQuHXbtvrWuPYFDTt4c2Go8YSV_A4MZxCztqIrvaoxXgyn-gW30SAjcMvqYFIWrFNtebPv5vjNX6o4CiraLK70EyQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFx3zqzgXDJP_LPE4U9Z5Pxr_9R4voA9Xr1-hy5G2WnM6gnDLcpfSORcGmIrTRXq-nheSXYlAA7g5_E78Ut9jQhIBDrSH4edWdLep5NbPuC-ztf8peHuqjajYYdltC7xMmxO2u1qvu74Tk4RCE%3D)] It is a structural isomer of the widely used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). The key procurement-relevant feature of mCBP is its high triplet energy (T1), which is essential for hosting high-energy phosphorescent emitters, particularly for blue-light generation, without suffering from efficiency-reducing back energy transfer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3YhimcYaFNzKIVAFX91gVpEz_go4DsGybprmxO8hA7DUh_CYyDKo0wVnobcW1NSi4a85a49xmHgDxAnr9kGVTAkArNTOLl2zxOVKh5PnQepRujkWwybbHGMxdICn9i3A89f2Hhny7zyzZJ9w%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHddEul6rqNFYhc6M5T_pCVVh34kVUtrF8s9eeCFM6oktd-HO35aY-wq6F2gc0dKnw229ScxsRypcAKodL9qov_Qf2Da42WIB-5AkpQ9en4izLgD3voKyyo0LYkp3nIwZOFCJV5ZobOSGszzw0-Cr5c8PqQn2D0ku4FdZTWGtaGD6tSIp5ccQkzHHqTFt7StDfqm5CAUw8GIVIVHizmOVOoL5-kzB1fIbAL1RYXE4PlhxB7GTADs5G3TU9j10NyiebiSAl5Wk1N4cjiXrOV)]

Research Fit

Meta-linked bipolar host for blue PhOLED and TADF emitter research
High glass transition temperature supports vacuum-deposited film stability
Established benchmark host for OLED lifetime and efficiency studies

Substituting 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) with its more common positional isomer, 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CBP or pCBP), is a critical procurement error for applications requiring high triplet energy. The change from a para- (4,4') to a meta- (3,3') linkage on the central biphenyl core fundamentally alters the molecule's electronic structure. This meta-linkage disrupts the conjugation pathway compared to CBP, confining the triplet excited state to the biphenyl core.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3YhimcYaFNzKIVAFX91gVpEz_go4DsGybprmxO8hA7DUh_CYyDKo0wVnobcW1NSi4a85a49xmHgDxAnr9kGVTAkArNTOLl2zxOVKh5PnQepRujkWwybbHGMxdICn9i3A89f2Hhny7zyzZJ9w%3D)] This confinement results in a significantly higher triplet energy, making mCBP a suitable host for blue phosphorescent emitters where CBP would fail due to energy back-transfer. This structural difference means the two compounds are not functionally equivalent in device stacks, and selecting the wrong isomer will lead to catastrophic device performance failure, particularly in blue PhOLEDs.

Substitution Risk

Linkage geometry
Meta (3,3') substitution in mCBP defines triplet energy and excimer suppression; para-linked CBP analogs show lower T₁ and different excimer behavior, limiting blue host suitability.
Charge transport
Meta connectivity alters hole mobility and carrier balance compared to para isomers or benzene-centered analogs; direct substitution may shift device efficiency and roll-off characteristics.
Thermal stability
Biphenyl core gives higher Tg than mCP; using lower-Tg carbazole hosts risks film crystallization during vacuum processing and device operation.

Higher Triplet Energy Enables Efficient Blue Emitter Hosting

The triplet energy (T1) of mCBP is significantly higher than its common isomer CBP (also called pCBP). Spectroscopic analysis shows that the meta-linkage in mCBP confines the triplet state to the biphenyl core, resulting in a T1 of approximately 2.8 eV.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3YhimcYaFNzKIVAFX91gVpEz_go4DsGybprmxO8hA7DUh_CYyDKo0wVnobcW1NSi4a85a49xmHgDxAnr9kGVTAkArNTOLl2zxOVKh5PnQepRujkWwybbHGMxdICn9i3A89f2Hhny7zyzZJ9w%3D)] In contrast, the para-linkage in CBP allows for greater conjugation, localizing the triplet state onto the larger benzidine-like unit and lowering the T1 to 2.65 eV.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3YhimcYaFNzKIVAFX91gVpEz_go4DsGybprmxO8hA7DUh_CYyDKo0wVnobcW1NSi4a85a49xmHgDxAnr9kGVTAkArNTOLl2zxOVKh5PnQepRujkWwybbHGMxdICn9i3A89f2Hhny7zyzZJ9w%3D)] Another study reports a T1 of 2.84 eV for mCBP.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHddEul6rqNFYhc6M5T_pCVVh34kVUtrF8s9eeCFM6oktd-HO35aY-wq6F2gc0dKnw229ScxsRypcAKodL9qov_Qf2Da42WIB-5AkpQ9en4izLgD3voKyyo0LYkp3nIwZOFCJV5ZobOSGszzw0-Cr5c8PqQn2D0ku4FdZTWGtaGD6tSIp5ccQkzHHqTFt7StDfqm5CAUw8GIVIVHizmOVOoL5-kzB1fIbAL1RYXE4PlhxB7GTADs5G3TU9j10NyiebiSAl5Wk1N4cjiXrOV)]

Evidence DimensionTriplet Energy (T1)
Target Compound Data2.8 - 2.84 eV
Comparator Or BaselineCBP (4,4'-isomer): 2.65 eV
Quantified Difference0.15 - 0.19 eV higher than CBP
ConditionsSpectroscopic investigation in thin films.

This higher triplet energy is essential to prevent energy back-transfer from blue phosphorescent emitters (which have T1 ≥ 2.7 eV), making mCBP a mandatory choice over CBP for fabricating efficient blue PhOLEDs.

Triplet energy
Head-to-head
2.8 eV
CBP / pCBP: 2.5–2.65 eV
Supports blue triplet exciton confinement
Reported T₁ difference ~0.2–0.3 eV; neat film data

Superior Device Efficiency in Blue PhOLEDs Compared to CBP

When used as a host for the blue phosphorescent emitter FIrpic, mCBP enables significantly higher device performance than its isomer, CBP. In a direct comparison, a blue PhOLED using mCBP as the host achieved a maximum external quantum efficiency (EQE) of 14.2% and a maximum current efficiency of 29.9 cd/A.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHddEul6rqNFYhc6M5T_pCVVh34kVUtrF8s9eeCFM6oktd-HO35aY-wq6F2gc0dKnw229ScxsRypcAKodL9qov_Qf2Da42WIB-5AkpQ9en4izLgD3voKyyo0LYkp3nIwZOFCJV5ZobOSGszzw0-Cr5c8PqQn2D0ku4FdZTWGtaGD6tSIp5ccQkzHHqTFt7StDfqm5CAUw8GIVIVHizmOVOoL5-kzB1fIbAL1RYXE4PlhxB7GTADs5G3TU9j10NyiebiSAl5Wk1N4cjiXrOV)] These values are over two times higher than those achieved in an equivalent device using the standard CBP host.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHddEul6rqNFYhc6M5T_pCVVh34kVUtrF8s9eeCFM6oktd-HO35aY-wq6F2gc0dKnw229ScxsRypcAKodL9qov_Qf2Da42WIB-5AkpQ9en4izLgD3voKyyo0LYkp3nIwZOFCJV5ZobOSGszzw0-Cr5c8PqQn2D0ku4FdZTWGtaGD6tSIp5ccQkzHHqTFt7StDfqm5CAUw8GIVIVHizmOVOoL5-kzB1fIbAL1RYXE4PlhxB7GTADs5G3TU9j10NyiebiSAl5Wk1N4cjiXrOV)]

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data14.2%
Comparator Or BaselineCBP-based device: < 7.1%
Quantified Difference>100% improvement vs. CBP
ConditionsBlue phosphorescent OLED device with FIrpic as the guest emitter (dopant).

This demonstrates a direct, procurement-critical link between mCBP's higher triplet energy and a doubling of device efficiency, providing a clear justification for its selection in high-performance blue lighting and display applications.

Glass transition
Cross-study
92 °C
Higher Tg than mCP (55–60 °C) supports film morphology
DSC measurement; amorphous films

High Glass Transition Temperature for Morphological Stability

Maintaining a stable amorphous state is critical for the operational lifetime of OLED devices, as crystallization can lead to device failure. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl exhibits a high glass transition temperature (Tg), a key indicator of morphological stability. While direct side-by-side comparisons vary by study, a Tg of 165 °C has been reported for a closely related high-T1 host, CPCB, highlighting the thermal stability achievable with this class of materials.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfxvUW3AEUlhCPD5-aUjmsxzXTzT-QLOwlu4ynO99dKIJHmJnvAekhhXCm90SrAqkiehy93I2cjT398CkyEl5mV51lmsP-779EYX0FKLbn9_bVCev5nUuRqoADT5xUTDXxpORyodJvXebycKQfGyOA13WCNZ9jD1ISjkoN)] High Tg values are necessary to prevent morphological changes caused by Joule heating during device operation.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataHigh (e.g., 165 °C for related CPCB)
Comparator Or BaselineStandard hole transport materials like NPB (Tg ~95-100 °C)
Quantified DifferencePotentially >60 °C higher than some standard materials
ConditionsDifferential Scanning Calorimetry (DSC).

A high Tg ensures the material remains in a stable, non-crystalline state during vacuum deposition and under operational heat, improving device manufacturability, reproducibility, and long-term stability.

Hole mobility
Cross-study
1.1 × 10⁻³ cm²/V·s
~5× higher hole mobility than CBP
SCLC / TOF on neat films
Device lifetime (LT₉₅)
Head-to-head
~25.1 h (mCBP)
62.7 h (CzPyBF reference)
Established benchmark baseline for lifetime studies
Blue TADF OLED; constant current
Triplet exciton lifetime
Head-to-head
1.97 μs
6.6× longer τ_T than CDBP
Transient absorption; neat films
Exciplex EQE
Head-to-head
Higher EQE (mCBP:PO-T2T)
Lower EQE (CBP:PO-T2T)
Supports efficient RISC and reduced roll-off
Exciplex OLED with TBRb dopant

Host Material for High-Efficiency Blue Phosphorescent OLEDs (PhOLEDs)

The primary application is serving as the host material for blue triplet emitters like FIrpic. Its triplet energy of ~2.8 eV is sufficiently high to confine excitons on the blue emitter, preventing energy loss and enabling external quantum efficiencies more than double that of devices using the lower-triplet-energy isomer CBP.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHddEul6rqNFYhc6M5T_pCVVh34kVUtrF8s9eeCFM6oktd-HO35aY-wq6F2gc0dKnw229ScxsRypcAKodL9qov_Qf2Da42WIB-5AkpQ9en4izLgD3voKyyo0LYkp3nIwZOFCJV5ZobOSGszzw0-Cr5c8PqQn2D0ku4FdZTWGtaGD6tSIp5ccQkzHHqTFt7StDfqm5CAUw8GIVIVHizmOVOoL5-kzB1fIbAL1RYXE4PlhxB7GTADs5G3TU9j10NyiebiSAl5Wk1N4cjiXrOV)] This makes it a critical component for next-generation displays and solid-state lighting.

Host for Thermally Activated Delayed Fluorescence (TADF) Emitters

Due to its high triplet energy and good charge transport properties, mCBP is widely used as a host for various TADF emitters.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhGO5XkeHATQ0J4vD3CR87YUbFSkJB0rwd5SZ1HkQuHXbtvrWuPYFDTt4c2Go8YSV_A4MZxCztqIrvaoxXgyn-gW30SAjcMvqYFIWrFNtebPv5vjNX6o4CiraLK70EyQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOv9e8uZHTNLFQOKQ6m8QHb7unzGY3sm799Vfbmd8C1gutBcoScW1Kr8uT21fYWGRJdpJ8qjVrAGbfojPFkT1XmHyZkH8eG3NRmnkOzPmOn4IEY307TQXc4-uJxI0k_H9JB94O)] It provides a suitable matrix to facilitate the reverse intersystem crossing (RISC) mechanism central to TADF, enabling highly efficient fluorescence from triplet excitons in green, blue, and near-infrared devices.

Exciton-Blocking or Hole-Transporting Layers in Multi-Layer OLEDs

The wide energy gap and high triplet energy allow mCBP to function as an effective exciton-blocking layer (EBL) adjacent to the emissive layer.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGj_Q-7_1e9884QzxKcNrrm4rV1JjGD2Q-czsNoFSpvrw2uNhhkziOcfh5c_9eWKY_siji2sRC7mTntFfSZhgX7drdiVz8yHU7Q7vaPWxv0QWRnN_-10EQ99nLPhc0FOJ0sul8CFR6tFgelhn24I_3n53e-EdKDq_WqCUtYHDpn4G-zYkFuNH3aJF7sgJoTQ5VZYZf1VKwzguZ32wvmTU1OQz9MZ5G47KL4EbPc8z3S1YK1Lf5hs_ntJi_3zVwKhA%3D%3D)] This confines excitons within the desired emission zone, preventing them from migrating to and being quenched by adjacent layers, thereby maximizing the overall device efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Blue OLED host research
High triplet energy host matrix
Blue emitter exciton confinement and EQE
Lifetime benchmark studies
Consistent baseline host performance
Batch reproducibility and LT reference
Exciplex OLED development
Donor with high RISC support
Exciplex EQE and efficiency roll-off
Vacuum-deposited OLED fabrication
High glass transition temperature
Film morphological stability under thermal cycling

XLogP3

9.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

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